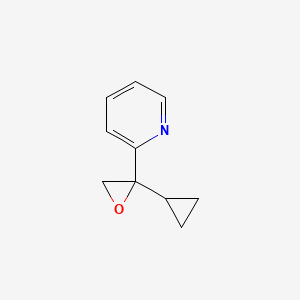![molecular formula C21H16F3N5O3 B2893238 2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1251544-45-2](/img/structure/B2893238.png)
2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine, a class of heterocycles obtained through various synthetic routes . It contains a 1,2,4-triazolo[4,3-a]pyrazine core, which is fused with a 3-oxo group and a p-tolyloxy group at the 8-position. The molecule also has an acetamide group substituted with a 2-(trifluoromethyl)phenyl group .
Synthesis Analysis
The synthesis of similar [1,2,4]triazolo[4,3-a]pyrazine derivatives typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . A one-pot approach to substituted 1,2,4-triazolo[4,3-a]pyridines has been developed that is based on a KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a [1,2,4]triazolo[4,3-a]pyrazine core, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This core is substituted with various functional groups, including a 3-oxo group, a p-tolyloxy group, and an acetamide group substituted with a 2-(trifluoromethyl)phenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its functional groups and the [1,2,4]triazolo[4,3-a]pyrazine core. For instance, the presence of the 3-oxo group could potentially make the compound susceptible to nucleophilic attack .Scientific Research Applications
Synthesis and Anticancer Activities
- Compounds related to the chemical structure of interest have been synthesized and found to possess significant anticancer and antimicrobial activities. These compounds were synthesized through reactions involving antipyrine-based heterocycles (Riyadh, Kheder, & Asiry, 2013).
Development of Human Receptor Antagonists
- Triazolopyrazin derivatives have been identified as a versatile scaffold for the development of human adenosine receptor antagonists. These compounds, with varying substituents, have shown nanomolar affinity for the human A2A adenosine receptor and potential in counteracting neurotoxicity in Parkinson's disease models (Falsini et al., 2017).
Molecular Probes for Adenosine Receptor
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, related to the compound of interest, have been developed as molecular probes for the A2A adenosine receptor. These probes possess high affinity and selectivity, making them valuable for studying this receptor (Kumar et al., 2011).
Inhibitors of Human Eosinophil Phosphodiesterase
- Related compounds have been synthesized as potent inhibitors of human eosinophil phosphodiesterase. These compounds feature a 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-alpha]pyridine structure, exhibiting significant pharmacological properties (Duplantier et al., 2007).
Antioxidant-Conjugated Derivatives for Neuropathic Pain
- Antioxidant-conjugated triazolopyrazin-3-one derivatives, structurally related to the compound , have been synthesized. These compounds not only show potent activity as human A2A adenosine receptor antagonists but also exhibit protective efficacy in models of neuropathic pain (Falsini et al., 2019).
Synthesis of Other Related Compounds
- Various other compounds with similar core structures have been synthesized and evaluated for different biological activities, including antimicrobial properties and potential use as molecular probes or inhibitors in pharmacological studies (Youssef et al., 1984; Hashem & Abo-Bakr, 2019).
Future Directions
properties
IUPAC Name |
2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O3/c1-13-6-8-14(9-7-13)32-19-18-27-29(20(31)28(18)11-10-25-19)12-17(30)26-16-5-3-2-4-15(16)21(22,23)24/h2-11H,12H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOUTUUCDITILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(4-chlorobenzyl)amino]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2893156.png)
![N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B2893158.png)
![2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole](/img/structure/B2893160.png)
![2-chloro-N-[1-(2-methoxyphenyl)ethyl]-8-methylquinoline-3-carboxamide](/img/structure/B2893161.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-6-methoxypyridazine-3-carboxamide](/img/structure/B2893164.png)

![N-(4-chlorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2893167.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2893169.png)
![(E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2893171.png)



![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2893178.png)